Regioisomeric Identity: 1,1-Disubstituted Cyclopropanamine vs. 1,2-Disubstituted ACPA Scaffold Prevents LSD1 SAR Confusion
The target compound is a 1,1-disubstituted cyclopropanamine (amine directly attached to the cyclopropane carbon that also bears the aryl ring), whereas the vast majority of biologically characterized ACPAs, including the LSD1 inhibitor clinical candidate ORY-1001 (iadademstat) and the tool compound NCD38, are 1,2-disubstituted trans-2-arylcyclopropylamines where the amine and aryl groups occupy adjacent ring positions [1]. This constitutional isomerism results in a distinct vector angle between the amine and the aryl ring, which is critical for LSD1 active-site engagement. Using the 1,2-disubstituted isomer (e.g., rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride, CAS 1820574-11-5) would direct the amine into a different catalytic pocket region, abrogating any SAR conclusions drawn for the 1,1-disubstituted series .
| Evidence Dimension | Constitutional isomerism – amine position on cyclopropane ring |
|---|---|
| Target Compound Data | 1-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine (amine and aryl on same carbon; 1,1-disubstituted) |
| Comparator Or Baseline | rac-(1R,2S)-2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine (amine and aryl on adjacent carbons; 1,2-disubstituted; CAS 1820574-11-5) |
| Quantified Difference | Constitutional isomer with distinct connectivity; no interconversion possible without bond breaking |
| Conditions | Structural identification by 1H/13C NMR and X-ray crystallography for related 1,1- vs. 1,2-disubstituted ACPAs |
Why This Matters
Procuring the incorrect regioisomer will produce invalid SAR data in LSD1 or MAO enzyme assays, since 1,1- and 1,2-disubstituted ACPAs occupy fundamentally different chemical spaces with non-overlapping biological target engagement profiles.
- [1] Miyamura S, Araki M, Ota Y, et al. C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Org. Biomol. Chem. 2016, 14, 8576-8585. View Source
